
6-Chloro-1-hexene
Overview
Description
6-Chloro-1-hexene is an organic compound with the molecular formula C6H11Cl It is an ω-chloro-1-alkene, characterized by a chlorine atom attached to the sixth carbon of a hexene chain
Preparation Methods
6-Chloro-1-hexene can be synthesized through several methods. One common synthetic route involves the reaction of allylmagnesium bromide with 1-bromo-3-chloropropane. The process typically involves the following steps :
Preparation of Allylmagnesium Bromide: Magnesium turnings are reacted with allyl bromide in dry diethyl ether to form allylmagnesium bromide.
Reaction with 1-Bromo-3-chloropropane: The allylmagnesium bromide is then reacted with 1-bromo-3-chloropropane under reflux conditions to produce this compound.
The reaction conditions include maintaining a temperature of 50-60°C and using a reflux condenser to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
6-Chloro-1-hexene undergoes various chemical reactions, including:
Substitution Reactions: It can react with β-substituted imines in the presence of a rhodium catalyst to form tri- and tetra-substituted imines.
Cross-Coupling Reactions: In the presence of copper (II) chloride and 1-phenylpropyne, it undergoes cross-coupling reactions to form complex organic compounds.
Common reagents used in these reactions include rhodium catalysts and copper (II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
6-Chloro-1-hexene serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various reactions, making it valuable for producing complex organic molecules.
Key Reactions:
- Substitution Reactions:
- Cross-Coupling Reactions:
-
Alkylation Reactions:
- Utilized as a precursor for alkylation reactions, such as with allyl magnesium bromide to produce longer-chain alkenes like 8-chloro-1-octene.
Material Science
In material science, this compound is employed in the synthesis of functionalized silicon nanoparticles due to its ability to react with silanes. This application is crucial for developing advanced materials with specific electronic and optical properties.
Table: Comparison of Reactivity with Similar Compounds
Compound | Halogen Type | Reactivity Level | Common Applications |
---|---|---|---|
This compound | Chlorine | Moderate | Organic synthesis, material science |
6-Bromo-1-hexene | Bromine | High | Organic synthesis, polymerization |
6-Iodo-1-hexene | Iodine | Very High | Organic synthesis, medicinal chemistry |
1-Hexene | None | Low | Polymer production |
Pharmaceuticals
This compound acts as an intermediate in pharmaceutical synthesis. Its ability to participate in various chemical reactions makes it a vital component for developing biologically active molecules.
Case Study: Synthesis of Antimicrobial Agents
In a notable study, researchers utilized this compound to synthesize novel antimicrobial agents through a series of substitution and coupling reactions. The resulting compounds exhibited significant antibacterial activity against several strains of bacteria, highlighting the compound's utility in drug development .
Biochemical Pathways and Toxicology
While the primary applications are in synthetic chemistry and material science, understanding the biochemical interactions and potential toxicity of this compound is critical for safe handling and application.
Conclusions
This compound is a versatile compound with significant applications across various scientific fields. Its role as a building block in organic synthesis, its utility in material science, and its importance as a pharmaceutical intermediate underscore its value in research and industry. Continued exploration into its reactivity and biochemical interactions will enhance our understanding and broaden its applications.
Mechanism of Action
The mechanism of action of 6-Chloro-1-hexene in chemical reactions typically involves the formation of reactive intermediates, such as carbenes or radicals. These intermediates then participate in various addition or substitution reactions, leading to the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
6-Chloro-1-hexene can be compared with other similar compounds, such as:
6-Bromo-1-hexene: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity due to the nature of the halogen atom.
6-Iodo-1-hexene: Contains an iodine atom, which makes it more reactive in certain substitution reactions compared to this compound.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which allows it to participate in a variety of chemical transformations.
Biological Activity
Overview
6-Chloro-1-hexene (C6H11Cl) is an organic compound classified as an ω-chloro-1-alkene, characterized by a chlorine atom attached to the sixth carbon of a hexene chain. Its molecular structure and reactivity suggest significant potential for various biological applications, particularly in organic synthesis and pharmaceutical intermediates.
This compound exhibits its biological activity through several mechanisms:
- Reactivity with Biomolecules : The compound can act as a substrate in enzyme-catalyzed reactions, leading to the formation of new chemical entities. It participates in cross-coupling reactions and can form covalent bonds with other molecules, potentially influencing metabolic pathways.
- Biochemical Pathways : Its ability to undergo reactions with β-substituted imines indicates that it may influence biochemical pathways involving these types of chemical reactions. This includes the synthesis of complex organic molecules and interactions with cellular components.
The compound's reactivity is crucial for its role in biochemical reactions. Key properties include:
- Chemical Stability : this compound is stable under standard storage conditions but may degrade upon exposure to light and air. This stability is essential for its application in laboratory settings.
- Subcellular Localization : The compound's localization within cells may be influenced by its interactions with organelles such as the endoplasmic reticulum and mitochondria, where it can participate in various metabolic reactions.
Applications in Research
This compound has several notable applications in scientific research:
- Organic Synthesis : It serves as a building block for synthesizing various organic compounds, including imidazolium salts and other biologically active molecules .
- Material Science : The compound is utilized in preparing functionalized silicon nanoparticles due to its high reactivity, which allows for the modification of material properties.
- Pharmaceutical Intermediates : It plays a critical role in the synthesis of pharmaceuticals, acting as an intermediate that can lead to biologically active compounds .
Case Studies and Research Findings
Research studies have highlighted the biological activity of this compound through various experimental setups:
Study on Reactivity
A study demonstrated that this compound undergoes selective elimination during flash vacuum thermolysis, leading to the formation of 1,5-hexadiene. This reaction pathway was observed to follow first-order kinetics, indicating its potential utility in synthetic transformations .
Toxicity and Safety
Toxicological assessments have been conducted to evaluate the safety profile of this compound. It is essential to consider exposure limits and potential health impacts when using this compound in industrial applications. Data indicate that while it is generally stable, appropriate handling measures must be implemented to mitigate risks associated with exposure .
Comparative Analysis
The following table summarizes key properties and findings related to this compound:
Property/Study Aspect | Description/Findings |
---|---|
Molecular Formula | C6H11Cl |
Stability | Stable under standard conditions; light-sensitive |
Biological Role | Intermediate in organic synthesis; reactive substrate |
Reactivity | Participates in cross-coupling reactions; interacts with biomolecules |
Applications | Organic synthesis, material science, pharmaceuticals |
Toxicity Considerations | Requires safety measures during handling |
Q & A
Q. Basic: What are the established synthetic routes for 6-Chloro-1-hexene, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of this compound typically involves chlorination of 1-hexene or its derivatives. Key methods include:
- Hydrochlorination of 1-hexene : Using HCl gas in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (0–25°C) to minimize side reactions like polymerization .
- Dehydrohalogenation : Reaction of 6-chloro-1-hexanol with concentrated sulfuric acid to eliminate water and form the alkene .
Optimization strategies: - Monitor reaction kinetics via gas chromatography (GC) to track intermediate formation and purity (≥94% GC recommended) .
- Adjust solvent polarity (e.g., dichloromethane vs. hexane) to improve yield and reduce byproducts.
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- GC-MS : Retention time and molecular ion peak (m/z 118 for M⁺) validate purity and molecular weight .
- IR Spectroscopy : C-Cl stretch at 550–650 cm⁻¹ and C=C stretch at 1640–1680 cm⁻¹ .
Q. Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for chlorination or elimination pathways to predict dominant reaction mechanisms .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing transition states) .
- Validate predictions with experimental data (e.g., comparing calculated activation energies with Arrhenius plots from kinetic studies).
Q. Advanced: What strategies resolve contradictions in reported reactivity or spectroscopic data?
Methodological Answer:
- Cross-Validation : Replicate conflicting experiments under standardized conditions (temperature, solvent, catalyst) to isolate variables .
- Meta-Analysis : Systematically compare literature data (e.g., NMR shifts) using databases like CAS Common Chemistry to identify outliers or contextual factors (e.g., solvent effects) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities or misidentified compounds .
Q. Basic: What are the recommended safety protocols for handling and storing this compound?
Methodological Answer:
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents (risk of violent decomposition) .
- Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent polymerization .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. Advanced: How can degradation pathways of this compound under varying environmental conditions be analyzed?
Methodological Answer:
- Stability Studies : Expose the compound to UV light, humidity, or elevated temperatures. Monitor degradation via:
- Ecotoxicological Assays : Use Daphnia magna or Vibrio fischeri models to evaluate toxicity of degradation byproducts .
Q. Basic: How to design an experiment to study the reaction mechanisms of this compound in nucleophilic substitutions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Substitute ¹²C with ¹³C at the chlorinated carbon to track bond cleavage rates .
- Control Experiments : Compare reactivity with analogs (e.g., 6-Bromo-1-hexene) to assess leaving-group effects.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., carbocations) .
Q. Advanced: How can cross-disciplinary data (synthetic, analytical, computational) be integrated to propose novel applications for this compound?
Methodological Answer:
- Data Fusion : Combine DFT-predicted reaction pathways with experimental kinetic data to identify unexplored reactions (e.g., photochemical cycloadditions) .
- Structure-Activity Relationships (SAR) : Correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity for drug discovery .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions for new transformations .
Properties
IUPAC Name |
6-chlorohex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMIXWDJHNJWDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061304 | |
Record name | 1-Hexene, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928-89-2 | |
Record name | 6-Chloro-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexene, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexene, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-1-HEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54S6C1C6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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